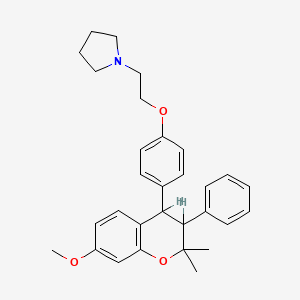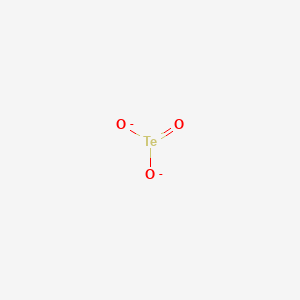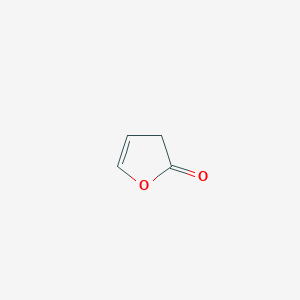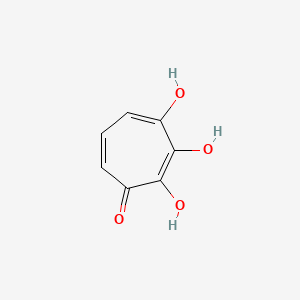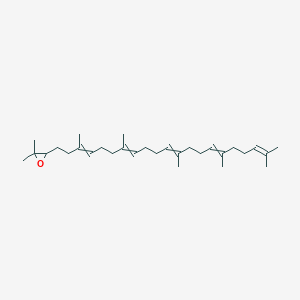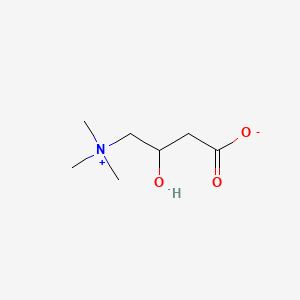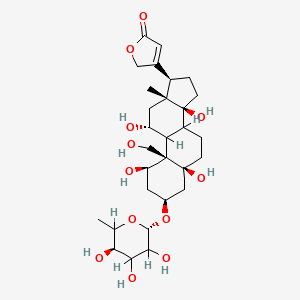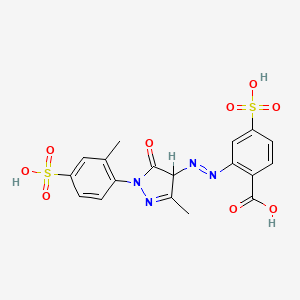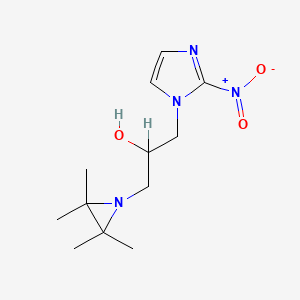
1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol
Übersicht
Beschreibung
1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol, also known as nimorazole, is a synthetic compound that belongs to the group of nitroimidazole derivatives. Nimorazole has been widely studied for its potential applications in cancer treatment due to its unique mechanism of action and biochemical effects.
Wirkmechanismus
Nimorazole exerts its effects by selectively targeting hypoxic cells in tumors. Hypoxia is a common characteristic of solid tumors and has been associated with resistance to radiation therapy. Nimorazole is selectively reduced in hypoxic cells, leading to the formation of reactive intermediates that can cause DNA damage and cell death.
Biochemische Und Physiologische Effekte
In addition to its anti-tumor effects, 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory properties, as well as neuroprotective effects in animal models of cerebral ischemia. Nimorazole has also been investigated for its potential use in the treatment of parasitic infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol is its selective targeting of hypoxic cells in tumors, which may enhance the efficacy of radiation therapy. However, 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol has also been shown to have toxic effects on normal tissues, particularly at high doses. This may limit its use in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol. One area of interest is the development of novel 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol derivatives with improved selectivity and reduced toxicity. Another potential direction is the investigation of 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to better understand the mechanisms underlying 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol's anti-inflammatory and neuroprotective effects, which may have implications for the treatment of other diseases.
Synthesemethoden
The synthesis of 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol involves the reaction of 2-methyl-1-nitroimidazole with 2,2,3,3-tetramethylaziridine in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
Nimorazole has been extensively studied for its potential applications in cancer treatment. It has been shown to enhance the efficacy of radiation therapy by increasing tumor hypoxia and sensitizing cancer cells to radiation-induced DNA damage. Nimorazole has also been investigated for its anti-angiogenic properties, which may contribute to its anti-tumor effects.
Eigenschaften
IUPAC Name |
1-(2-nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-11(2)12(3,4)15(11)8-9(17)7-14-6-5-13-10(14)16(18)19/h5-6,9,17H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHMINQWSHFCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N1CC(CN2C=CN=C2[N+](=O)[O-])O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909306 | |
| Record name | 1-(2-Nitro-1H-imidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol | |
CAS RN |
105027-76-7 | |
| Record name | RB 7040 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105027767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Nitro-1H-imidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



